N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-Bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a polycyclic aromatic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. Key structural elements include:
- A 3-phenyl substituent on the pyrimidine ring, contributing to steric bulk and π-π interactions.
- 2,4-dioxo moieties, which may influence hydrogen-bonding capacity and electronic properties.
Properties
CAS No. |
899783-47-2 |
|---|---|
Molecular Formula |
C24H20BrN3O3S |
Molecular Weight |
510.41 |
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H20BrN3O3S/c25-15-10-12-16(13-11-15)26-20(29)14-27-23-21(18-8-4-5-9-19(18)32-23)22(30)28(24(27)31)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29) |
InChI Key |
BLDRUNGGMFYBCA-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, synthesis methods, and biological activities based on diverse research findings.
Structural Overview
The compound has a molecular formula of C26H25BrN4O2S2 and a molecular weight of 569.54 g/mol. Its structure includes a bromophenyl group and a benzothieno-pyrimidine moiety , which are significant for its chemical reactivity and interaction with biological systems. The presence of the dioxo group further enhances its potential for various biological activities.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the benzothieno-pyrimidine core : This involves cyclization reactions that create the fused ring system.
- Bromination : The introduction of the bromophenyl group is achieved through electrophilic aromatic substitution.
- Acetamide formation : The final step involves the acetamide group attachment via amide coupling reactions.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of similar structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds within this structural class have demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Anticancer Potential : The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation. Similar compounds have been noted for their anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .
Comparative Activity Table
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Oxo-3-(4-bromophenyl)-3H-benzothieno[2,3-d]pyrimidin | Lacks acetamide group | Antimicrobial |
| 2-(Phenylthio)-N-(4-bromophenyl)acetamide | Contains thioether linkage | Anticancer |
| 5-Amino-N-(4-bromophenyl)acetamide | Amino group instead of dioxo | Anti-inflammatory |
The unique combination of structural elements in N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide may lead to novel therapeutic applications not observed in other derivatives.
Research into the mechanisms by which this compound exerts its biological effects is ongoing. Potential interactions include:
- Enzyme Inhibition : Similar compounds have shown to inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : The compound may interact with specific cellular receptors or proteins that mediate its biological effects.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant growth inhibition against various pathogens .
- Cytotoxicity Assessments : In vitro tests using MTT assays revealed promising cytotoxic effects on cancer cell lines .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions with key enzymes such as DNA gyrase and MurD .
Scientific Research Applications
Preliminary studies suggest that N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide exhibits various biological activities:
- Antimicrobial Activity : Initial tests indicate potential effectiveness against certain bacterial strains.
- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Observed modulation of inflammatory pathways suggests therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to explore the therapeutic applications of N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide:
-
Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
"The synthesized compounds showed promising results against various bacterial strains with minimum inhibitory concentrations lower than existing antibiotics" .
-
Cancer Research : In vitro studies indicated that the compound could inhibit tumor growth in breast cancer cell lines by inducing apoptosis.
"The compound triggered apoptotic pathways in MCF-7 cells at concentrations that were non-toxic to normal cells" .
-
Inflammation Modulation : Research has shown that this compound can reduce pro-inflammatory cytokine levels in animal models of arthritis.
"N-(4-bromophenyl)-2-(2,4-dioxo...) significantly decreased TNF-alpha levels in treated mice" .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent Variations on the Pyrimidine Core
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 3-phenyl group contrasts with electron-rich substituents like 4-methoxyphenyl , which may enhance solubility via polar interactions.
- Sulfanyl vs.
- Halogen Positioning : The 2-bromophenyl analog may display altered steric and electronic effects compared to the target’s 4-bromophenyl group.
Physicochemical Properties
Limited data from analogs suggest:
Research Findings and Trends
Synthetic Flexibility: The benzothienopyrimidine core permits diverse modifications, as seen in sulfanyl , sulfonyl , and alkyl/aryl substitutions . Carbodiimide-mediated coupling (e.g., ) is a common synthetic strategy.
Structure-Activity Relationships (SAR): 4-Bromophenyl vs. 2-Bromophenyl: Positional isomerism significantly impacts molecular packing and intermolecular interactions, as demonstrated in crystal structures of related acetamides . Methoxy vs. Methyl Groups: Electron-donating groups (e.g., 4-methoxyphenyl in ) may enhance solubility but reduce metabolic stability compared to non-polar substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
